N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide
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Overview
Description
N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with a 2-propynyl group and amino and dichloro functionalities. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide typically involves the alkylation of 4-amino-3,5-dichlorobenzamide with a propargyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require moderate temperatures to ensure the efficient formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The amino and dichloro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and molecular oxygen in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield propargyl oxides, while substitution reactions can introduce various functional groups at the amino or dichloro positions .
Scientific Research Applications
N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into specific binding pockets, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
N-(2-Propynyl)-ω-aminoalkyl-8-quinolinesulfonamides: These compounds share the propargyl group and exhibit similar inhibitory activities against monoamine oxidase.
1-(2-Propynyl) and 1-Propadienyl Derivatives of 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acids: These derivatives also contain the propargyl group and are known for their antibacterial properties.
Uniqueness: N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties
Properties
CAS No. |
91687-37-5 |
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Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C10H8Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h1,4-5H,3,13H2,(H,14,15) |
InChI Key |
BGIMIQVIRVHWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
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